molecular formula C8H11BrCl2N2 B2761944 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride CAS No. 2260937-61-7

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride

Cat. No.: B2761944
CAS No.: 2260937-61-7
M. Wt: 285.99
InChI Key: VPNUUGLXCSSCBA-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a bromine atom attached to a cyclopenta[b]pyridine ring system, which is further substituted with an amine group and exists as a dihydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride typically involves multistep organic reactions. One common method includes the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine, followed by the formation of the dihydrochloride salt. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine
  • 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine

Uniqueness

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride is unique due to the presence of both a bromine atom and an amine group on the cyclopenta[b]pyridine ring system. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2.2ClH/c9-6-1-5-2-7(10)3-8(5)11-4-6;;/h1,4,7H,2-3,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNUUGLXCSSCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=C(C=N2)Br)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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